molecular formula C12H15F3N2O B2389982 1-[3-(Trifluoromethoxy)benzyl]piperazine CAS No. 868054-25-5

1-[3-(Trifluoromethoxy)benzyl]piperazine

Cat. No.: B2389982
CAS No.: 868054-25-5
M. Wt: 260.26
InChI Key: GOLWWZWJWXGGPC-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethoxy)benzyl]piperazine is an organic compound with the molecular formula C12H15F3N2O It is a derivative of piperazine, where the benzyl group is substituted with a trifluoromethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-(Trifluoromethoxy)benzyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethoxy)benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another method involves the use of 3-(trifluoromethoxy)benzyl bromide as the starting material, which reacts with piperazine under similar conditions. The choice of solvent and reaction temperature can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethoxy)benzyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-[3-(Trifluoromethoxy)benzyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Research: It serves as a probe in biochemical studies to investigate the interactions of trifluoromethoxy-substituted compounds with biological targets.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethoxy)benzyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property is particularly important in medicinal chemistry, where the compound can modulate the activity of neurotransmitter receptors or inhibit enzyme function.

Comparison with Similar Compounds

1-[3-(Trifluoromethoxy)benzyl]piperazine can be compared with other similar compounds, such as:

    1-[4-(Trifluoromethoxy)benzyl]piperazine: Similar structure but with the trifluoromethoxy group at the fourth position.

    1-[3-(Trifluoromethyl)benzyl]piperazine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

    1-[3-(Methoxy)benzyl]piperazine: Contains a methoxy group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability, compared to its analogs.

Properties

IUPAC Name

1-[[3-(trifluoromethoxy)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-2-10(8-11)9-17-6-4-16-5-7-17/h1-3,8,16H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLWWZWJWXGGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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